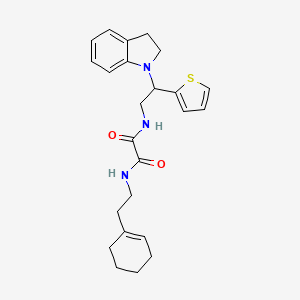

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexene-substituted ethyl chain at the N1 position and a hybrid indoline-thiophene ethyl group at the N2 position.

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2S/c28-23(25-14-12-18-7-2-1-3-8-18)24(29)26-17-21(22-11-6-16-30-22)27-15-13-19-9-4-5-10-20(19)27/h4-7,9-11,16,21H,1-3,8,12-15,17H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJNRERNNCZIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique structural features that may confer significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Structural Overview

The compound's molecular formula is , with a molecular weight of approximately 413.518 g/mol. Its structure includes a cyclohexene ring, an indoline moiety, and a thiophene component, which are believed to play critical roles in its biological interactions and activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : Starting with indoline and thiophene derivatives.

- Coupling Reactions : Combining these intermediates with cyclohexene and oxalamide groups under controlled conditions.

- Purification : Utilizing techniques such as chromatography to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms can be categorized into two main types:

- Non-covalent Interactions : These involve binding to proteins or nucleic acids through hydrogen bonds and hydrophobic interactions.

- Covalent Modifications : The compound may modify thiol groups in proteins, altering their function and leading to downstream biological effects.

Potential Therapeutic Applications

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:

- Antitumor Effects : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Properties : Similar oxalamides have shown potential in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that oxalamides can inhibit NF-kB signaling, leading to reduced inflammation in cellular models. |

| Study 2 | Found that similar compounds showed cytotoxicity against various cancer cell lines, indicating potential as anticancer agents. |

| Study 3 | Investigated the interaction of oxalamides with tubulin, suggesting antimitotic activity which could be leveraged for cancer therapy. |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Functional Groups

The table below compares the target compound with key oxalamide derivatives reported in the literature:

Functional and Pharmacological Differences

- Receptor Specificity: S336 and regulatory-approved oxalamides target the TAS1R1/TAS1R3 umami receptor heterodimer .

- Metabolic Stability: Cyclohexene’s non-aromatic structure may reduce cytochrome P450-mediated oxidation compared to benzyl-containing analogs like S336 or S5456, which show moderate CYP3A4 inhibition .

- Toxicity Profile: Regulatory-approved oxalamides exhibit low toxicity (NOEL = 100 mg/kg bw/day) due to rapid elimination and glucuronidation . The indoline and thiophene groups in the target compound could introduce novel metabolites requiring specific toxicological evaluation.

Industrial and Regulatory Considerations

- Flavor Applications: S336 has replaced monosodium glutamate (MSG) in commercial products, demonstrating oxalamides’ utility in savory flavor enhancement . The target compound’s structural complexity may limit cost-effective synthesis compared to simpler analogs.

- Antimicrobial Potential: The GMC series () highlights oxalamides’ versatility, but the target compound’s lack of isoindolinone groups suggests divergent biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.